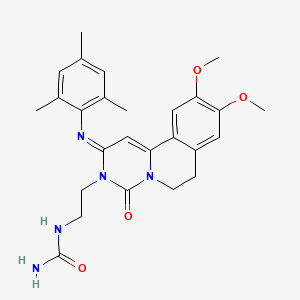![molecular formula C21H21ClFN5O2 B1193598 (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SHR1653 est un antagoniste du récepteur de l’ocytocine hautement puissant et sélectif. Il a démontré une meilleure pénétration de la barrière hémato-encéphalique, ce qui en fait un candidat prometteur pour le traitement des affections liées au système nerveux central, telles que l’éjaculation précoce .
Méthodes De Préparation
La synthèse de SHR1653 implique un nouveau squelette comportant une structure de 3-azabicyclo [3.1.0] hexane substituée par un aryle . La voie de synthèse comprend les étapes suivantes :
- Formation du noyau 3-azabicyclo [3.1.0] hexane.
- Introduction du substituant aryle.
- Optimisation des conditions de réaction pour obtenir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
SHR1653 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs : Tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Agents de substitution : Tels que les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
SHR1653 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier le récepteur de l’ocytocine et ses interactions avec d’autres molécules.
Biologie : Aide à comprendre le rôle de l’ocytocine dans divers processus physiologiques.
Industrie : Peut être utilisé dans le développement de nouveaux produits pharmaceutiques ciblant le récepteur de l’ocytocine.
Applications De Recherche Scientifique
SHR1653 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the oxytocin receptor and its interactions with other molecules.
Biology: Helps in understanding the role of oxytocin in various physiological processes.
Industry: May be used in the development of new pharmaceuticals targeting the oxytocin receptor.
Mécanisme D'action
SHR1653 exerce ses effets en se liant sélectivement au récepteur de l’ocytocine, bloquant ainsi son activité . Cette inhibition empêche le récepteur d’interagir avec son ligand naturel, l’ocytocine, qui joue un rôle majeur dans le contrôle des réponses sexuelles masculines. Les cibles moléculaires et les voies impliquées comprennent le récepteur de l’ocytocine et les voies de signalisation associées.
Comparaison Avec Des Composés Similaires
SHR1653 est unique en raison de sa forte puissance, de sa sélectivité et de sa capacité à pénétrer la barrière hémato-encéphalique . Les composés similaires comprennent :
Atosiban : Un autre antagoniste du récepteur de l’ocytocine, mais avec une pénétration de la barrière hémato-encéphalique moins importante.
L-368 899 : Un antagoniste du récepteur de l’ocytocine non peptidique avec des propriétés pharmacocinétiques différentes.
SHR1653 se distingue par son profil pharmacocinétique favorable et son efficacité robuste in vivo .
Propriétés
Formule moléculaire |
C21H21ClFN5O2 |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C21H21ClFN5O2/c1-29-11-18-25-26-20(28(18)15-4-6-19(30-2)24-9-15)27-10-13-8-21(13,12-27)16-5-3-14(23)7-17(16)22/h3-7,9,13H,8,10-12H2,1-2H3/t13-,21-/m0/s1 |
Clé InChI |
UYKVJQCPBDDIFD-ZSEKCTLFSA-N |
SMILES |
[H][C@]([C@@]1(C2=CC=C(C=C2Cl)F)C3)(C1)CN3C4=NN=C(N4C5=CC=C(N=C5)OC)COC |
SMILES isomérique |
COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)F)Cl |
SMILES canonique |
COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC4CC4(C3)C5=C(C=C(C=C5)F)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SHR1653; SHR-1653; SHR 1653; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






